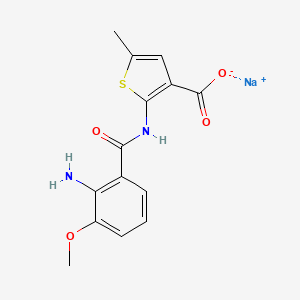
Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzamido group with a thiophene ring, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-amino-3-methoxybenzoic acid and 5-methylthiophene-3-carboxylic acid. These compounds undergo a series of reactions, including amide bond formation and subsequent sodium salt formation, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure purity and yield. The process may also incorporate green chemistry principles to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzamido or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.
科学的研究の応用
Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals targeting specific diseases.
Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism by which Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity and specificity are crucial for understanding its full potential.
類似化合物との比較
2-Amino-3-methoxybenzoic acid: Shares the benzamido group but lacks the thiophene ring.
5-Methylthiophene-3-carboxylic acid: Contains the thiophene ring but lacks the benzamido group.
Uniqueness: Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate is unique due to its combined structural features, which confer distinct chemical and biological properties
特性
分子式 |
C14H13N2NaO4S |
|---|---|
分子量 |
328.32 g/mol |
IUPAC名 |
sodium;2-[(2-amino-3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H14N2O4S.Na/c1-7-6-9(14(18)19)13(21-7)16-12(17)8-4-3-5-10(20-2)11(8)15;/h3-6H,15H2,1-2H3,(H,16,17)(H,18,19);/q;+1/p-1 |
InChIキー |
UMQPHVVVUAWLTM-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(S1)NC(=O)C2=C(C(=CC=C2)OC)N)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



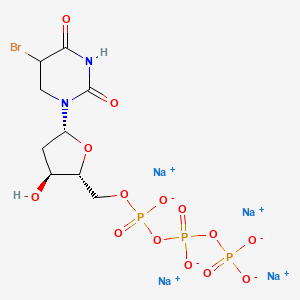
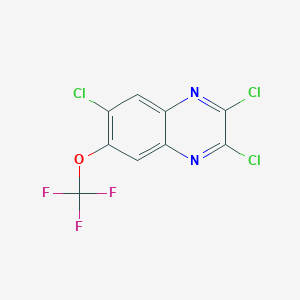
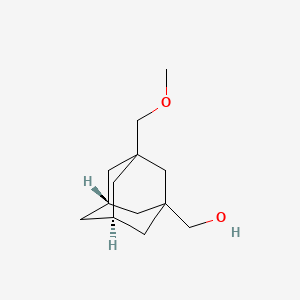
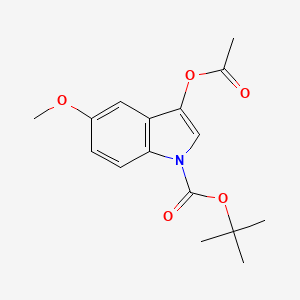
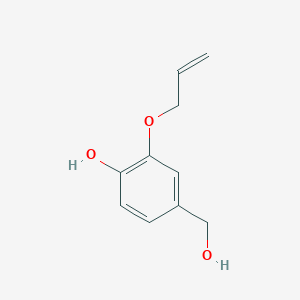
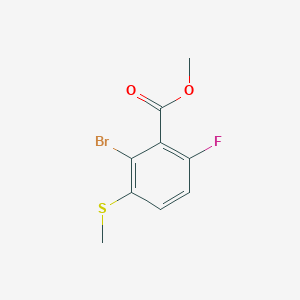
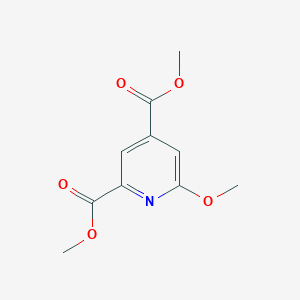

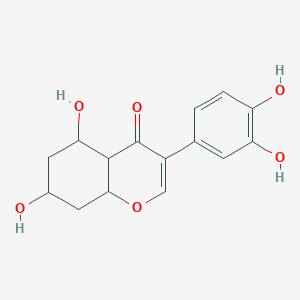

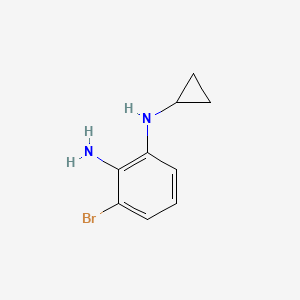
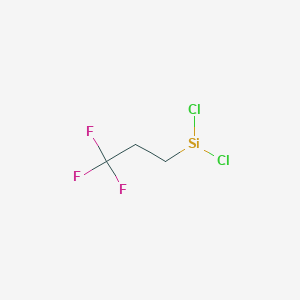
![D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide](/img/structure/B12336198.png)
